Product packaging for Methyl 6-Fluoroindole-3-acetate(Cat. No.:CAS No. 5159-07-9)

Methyl 6-Fluoroindole-3-acetate

Cat. No.: B2638594
CAS No.: 5159-07-9
M. Wt: 207.204
InChI Key: AVSUEWDZNVTLFF-UHFFFAOYSA-N
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Description

Methyl 6-Fluoroindole-3-acetate (CAS 5159-07-9) is a fluorinated indole derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pharmaceutical research. Its molecular formula is C 11 H 10 FNO 2 with a molecular weight of 207.20 . This compound is particularly valuable in the synthesis of complex molecules targeting the central nervous system. It is a crucial precursor in the development of ligands for serotonin receptors, such as 5-HT 1A and 5-HT 2A . For instance, it is used in the multi-step synthesis of advanced research compounds like D2AAK5, which has been studied for its potential beneficial effects on memory processes and its affinity for serotonin receptors . The indole scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity . As a standard reagent, it is commonly utilized in structure-based virtual screening and the design of potential psychotropic agents . Researchers also employ related fluoroindole-acetate compounds in other areas, including the development of antihyperglycemic agents and antioxidant candidates, highlighting the broad utility of this chemical class . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO2 B2638594 Methyl 6-Fluoroindole-3-acetate CAS No. 5159-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(6-fluoro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUEWDZNVTLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Molecular Structure Elucidation and Conformational Analysis of Methyl 6 Fluoroindole 3 Acetate

High-Resolution Spectroscopic Techniques for Structural Characterization

The precise characterization of Methyl 6-Fluoroindole-3-acetate relies on a suite of high-resolution spectroscopic methods to determine its connectivity, three-dimensional structure, and exact mass.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Dynamics

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For this compound, a combination of 1H, 13C, 19F, and two-dimensional NMR techniques would be required for unambiguous assignment.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would show distinct signals for each of the aromatic and aliphatic protons. The indole (B1671886) NH proton would typically appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the indole ring (H2, H4, H5, H7) would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene (B1212753) protons of the acetate (B1210297) group would appear as a singlet, as would the methyl ester protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found in the 170-175 ppm region. The carbon atom attached to the fluorine (C6) would show a large one-bond C-F coupling constant.

Expected ¹⁹F NMR Spectral Data: The fluorine NMR would show a singlet for the single fluorine atom, which would be coupled to the neighboring aromatic protons (H5 and H7).

A hypothetical table of expected NMR data is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-H>10 (broad s)-
C2-H~7.2 (d)~125
C4-H~7.6 (d)~120
C5-H~6.9 (dd)~110 (d, J_CF)
C7-H~7.1 (dd)~100 (d, J_CF)
-CH₂-~3.8 (s)~31
-OCH₃~3.7 (s)~52
C=O-~172
C3-~110
C3a-~128
C6-~160 (d, J_CF)
C7a-~136

Note: This is a hypothetical representation. Actual values would need to be determined experimentally.

Single-Crystal X-ray Diffraction for Solid-State Conformation

To date, a public crystal structure of this compound has not been deposited in crystallographic databases. Single-crystal X-ray diffraction would be the definitive method to determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the indole N-H group and the ester carbonyl oxygen.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₀FNO₂), the expected exact mass can be calculated.

Ion Formula Calculated Exact Mass
[M+H]⁺C₁₁H₁₁FNO₂⁺208.0768
[M+Na]⁺C₁₁H₁₀FNNaO₂⁺230.0588

The fragmentation pathways in tandem mass spectrometry (MS/MS) would likely involve the loss of the methoxycarbonylmethyl group ([M-CH₂COOCH₃]⁺) to form the stable 6-fluoro-3-methylindole cation, or the loss of the entire side chain to yield the 6-fluoroindole (B127801) radical cation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹)
N-HStretching3400-3300
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=O (ester)Stretching1750-1735
C=C (aromatic)Stretching1600-1450
C-FStretching1250-1000
C-O (ester)Stretching1300-1000

Spectroscopic Investigations of Electronic Transitions and Fluorescence Properties

The electronic properties of this compound would be investigated using UV-Visible absorption and fluorescence spectroscopy. The indole ring system is inherently fluorescent. The introduction of a fluorine atom and an acetate group would influence the absorption and emission maxima. Typically, indole derivatives exhibit strong absorption bands in the UV region between 260 and 290 nm. The fluorescence emission spectrum would be expected to show a maximum in the 340-360 nm range when excited at its absorption maximum.

Biological Activities and Molecular Mechanisms of Methyl 6 Fluoroindole 3 Acetate in Research Models Non Clinical

In Vitro Receptor and Enzyme Interaction Studies

Detailed in vitro studies focusing specifically on Methyl 6-fluoroindole-3-acetate are not extensively documented. However, research on related indole (B1671886) compounds provides a framework for its potential interactions.

Ligand Binding Affinity and Selectivity Profiling

There is no specific data available in the reviewed literature regarding the ligand binding affinity and selectivity profile of this compound. The broader class of indole derivatives, however, is known to interact with a variety of receptors. For instance, certain indole derivatives have been synthesized and evaluated for their high affinity for the serotonin (B10506) transporter (SERT), indicating the potential for this chemical scaffold to be adapted for neurological targets. nih.gov The introduction of a fluorine atom and a methyl acetate (B1210297) group at specific positions on the indole ring would be expected to significantly influence the binding affinity and selectivity for various receptors, but this requires specific experimental validation for this compound.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Myeloperoxidase, IAA-amido synthetases)

For example, a study on 5-fluoroindole-3-acetic acid, a positional isomer of the parent acid of the title compound, demonstrated that it is a substrate for horseradish peroxidase (HRP). nih.gov Although it was oxidized more slowly than the non-fluorinated IAA, its oxidized products were found to be significantly more cytotoxic. nih.gov This suggests that fluorinated indole-3-acetic acid derivatives can be activated by peroxidases, a mechanism that could potentially extend to MPO. The cytotoxic effects are thought to be mediated by the formation of reactive species like 3-methylene-2-oxindole, which can interact with biological nucleophiles such as thiols and DNA. nih.gov

IAA itself is a key hormone in plants, and its levels are regulated by enzymes like IAA-amido synthetases, which conjugate IAA to amino acids. nih.govmdpi.com While this is a plant-based mechanism, the study of such enzymes highlights a potential metabolic pathway for indole-3-acetic acid derivatives that could be explored in other biological systems.

Cellular Level Investigations

While specific cellular studies on this compound are lacking, research on analogous compounds provides insights into its potential cellular effects.

Effects on Cell Proliferation and Viability in Cell Lines (e.g., anticancer potential in vitro)

There is no direct evidence from the reviewed literature on the effects of this compound on cell proliferation and viability. However, the anticancer potential of fluorinated indole-3-acetic acid derivatives has been explored.

A study on 5-fluoroindole-3-acetic acid showed potent cytotoxic activity against various human and rodent tumor cell lines when activated by horseradish peroxidase. nih.gov The cytotoxicity was evaluated in cell lines including human MCF7 breast cancer, HT29 colon cancer, and T24 bladder cancer cells. nih.gov The findings suggest that the combination of a fluorinated indole-3-acetic acid and a peroxidase could be a promising strategy for targeted cancer therapy. nih.gov

The general class of indole derivatives has been extensively reviewed for its anticancer properties, with various compounds showing the ability to induce apoptosis and inhibit tumor cell growth. nih.gov The substitution pattern on the indole ring plays a crucial role in determining the cytotoxic potency. nih.gov

Table 1: In Vitro Cytotoxicity of a Related Fluorinated Indole Derivative (Data presented is for 5-fluoroindole-3-acetic acid in the presence of horseradish peroxidase, as no direct data for this compound is available)

Cell LineCancer TypeOutcomeReference
V79Hamster FibroblastsHighly cytotoxic in the presence of peroxidase nih.gov
MCF7Human Breast CancerPotent cytotoxic activity nih.gov
HT29Human Colon CancerPotent cytotoxic activity nih.gov
T24Human Bladder CancerMore resistant compared to other tested lines nih.gov
CaNTMurine CarcinomaPotent cytotoxic activity nih.gov

Modulation of Intracellular Signaling Pathways (e.g., gene expression, protein phosphorylation)

Specific data on how this compound modulates intracellular signaling pathways is not available in the current scientific literature. However, the parent structure, indole-3-acetic acid, is known to regulate gene expression in plants. nih.gov In the context of cancer, indole derivatives have been shown to induce apoptosis, a process intricately linked to the modulation of various signaling pathways, including those involving caspases and Bcl-2 family proteins. nih.gov

For example, the interleukin-6 (IL-6) signaling pathway, which involves JAKs and STATs, is often deregulated in cancer. nih.gov While not directly tested with indole derivatives in the provided context, this represents a type of pathway that could be investigated for modulation by novel therapeutic agents. The specific effects of this compound on such pathways would require dedicated experimental investigation.

Cellular Uptake, Distribution, and Metabolism in Cell Systems

There is no information available regarding the cellular uptake, distribution, and metabolism of this compound in cell systems. A study on 5-fluoroindole-3-acetic acid in a murine carcinoma model showed that the compound could be distributed to tumor tissue following systemic administration. nih.gov The ester group in this compound suggests that it might act as a prodrug, being metabolized by intracellular esterases to release the active acid form, 6-fluoroindole-3-acetic acid. This is a common strategy in drug design to improve cellular uptake and pharmacokinetic properties.

Studies in Model Organisms (e.g., plants, microorganisms, non-human in vivo models)

There is a lack of specific research data on the plant growth regulatory and auxin-like activities of this compound. However, its parent compound, 6-fluoroindole-3-acetic acid, is recognized as a plant growth regulator. chemimpex.com Like the principal plant hormone indole-3-acetic acid (IAA), fluorinated analogues are known to influence various aspects of plant growth and development. nih.govnih.gov

The methylation of IAA to its methyl ester, methyl-IAA (MeIAA), is a known mechanism in plants for regulating auxin homeostasis. nih.gov MeIAA can be a more readily transportable form of auxin within the plant. mdpi.com Therefore, it is plausible that this compound could act as a precursor to the active auxin, 6-fluoroindole-3-acetic acid, with its activity depending on the rate of its hydrolysis back to the free acid form within plant tissues.

Studies on other fluorinated auxins, such as 4-trifluoromethylindole-3-acetic acid, have demonstrated potent auxin-like activities, including the promotion of root formation. researchgate.net The specific effects of the 6-fluoro substitution on the indole ring in the context of the methyl ester remain to be elucidated through direct experimental investigation.

Direct studies on the antimicrobial and antivirulence properties of this compound are not available in the current scientific literature. However, research on the related compound, 6-fluoroindole (B127801), has demonstrated significant antivirulence activity against the opportunistic human pathogen Serratia marcescens.

In one study, 6-fluoroindole was shown to interfere with the quorum sensing (QS) system of S. marcescens. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, often regulating virulence factor production and biofilm formation. The study found that 6-fluoroindole effectively inhibited the production of the QS-regulated pigment, prodigiosin, and reduced biofilm formation. Furthermore, it suppressed swimming and swarming motilities, which are crucial for bacterial colonization and spreading.

The research also highlighted the ability of 6-fluoroindole to inhibit the activity of key virulence factors, including proteases and lipases. These enzymes contribute to the pathogenicity of S. marcescens by degrading host tissues. The findings suggest that the fluorine substitution at the 6th position of the indole ring is a key determinant of its antivirulence activity.

Table 1: Effects of 6-Fluoroindole on Serratia marcescens Virulence Factors

Virulence FactorEffect of 6-Fluoroindole
Prodigiosin ProductionInhibition
Biofilm FormationInhibition
Swimming MotilitySuppression
Swarming MotilitySuppression
Protease ActivityInhibition
Lipase ActivityInhibition
Fimbrial ActivitySuppression

It is important to note that these findings pertain to 6-fluoroindole, and the presence of the methyl acetate group in this compound could alter these biological activities. Further research is necessary to determine the specific antimicrobial and antivirulence properties of this compound.

There are currently no available research studies that have investigated the effects of this compound on specific biological processes in lower eukaryotes such as the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster.

Structure Activity Relationship Sar Studies of Methyl 6 Fluoroindole 3 Acetate and Its Derivatives

Impact of Fluorine Substitution Position on Biological Activity

The electronic properties of the indole (B1671886) ring are sensitive to the position of substituents. For instance, the introduction of a substituent at the C-5 position of the indole ring has been shown to enhance anti-tumor activity in some compounds, whereas substitution at the C-7 position can greatly reduce antiproliferative activity. nih.gov While direct SAR studies on the specific positional isomers of methyl fluoroindole-3-acetate are not extensively detailed in the provided results, the general principles of indole chemistry suggest that the location of the fluorine atom on the benzene (B151609) portion of the indole ring will influence its electron density and, consequently, its interaction with biological targets.

For example, in a study of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), the 6-fluoro substitution was part of a molecule that exhibited potent cytotoxic activity against metastatic colorectal cancer cells. nih.gov This highlights the potential of substitution at the 6-position to yield biologically active compounds. The precise impact of moving the fluorine to other positions, such as 4, 5, or 7, would require comparative studies to determine the optimal substitution pattern for a desired biological effect.

Table 1: Impact of Substituent Position on Indole Ring Activity

Substituent PositionObserved Effect on Biological ActivityReference
C-5Can enhance anti-tumor activity. nih.gov
C-6Present in the active compound FC116. nih.gov
C-7Can greatly reduce antiproliferative activity. nih.gov

Influence of Indole Ring Modifications on Efficacy and Selectivity

Modifications to the indole ring itself, beyond simple substitution, play a pivotal role in determining the efficacy and selectivity of the resulting derivatives. The indole scaffold is a versatile platform found in many natural and synthetic bioactive compounds. nih.govchula.ac.th

Structural modifications can involve the introduction of various functional groups or even the fusion of other heterocyclic rings. For example, in a study of osimertinib (B560133) derivatives, modifications on the indole ring led to compounds with high selectivity towards certain mutant enzymes. nih.gov This demonstrates that targeted alterations to the indole structure can fine-tune the selectivity of a compound for its biological target.

The properties and positions of substituents on the indole ring are closely linked to the antiproliferative activity of the compounds. nih.gov Systematic examination of substituents, considering both steric and electronic effects, has shown that the position of the substituent is crucial for reaction efficiency and, by extension, biological activity. acs.org For instance, the introduction of bulky groups or groups that alter the electronic nature of the indole ring can modulate the compound's ability to bind to its target and elicit a biological response.

Role of the Ester Moiety (Methyl Acetate) vs. Free Acid in Biological Action

The conversion between a carboxylic acid and its ester form is a common strategy in drug design and is particularly relevant for indole-3-acetic acid (IAA) and its derivatives. In plants, IAA can be stored as ester or amide-linked conjugates, which can be hydrolyzed to release the active free IAA. nih.gov This suggests that the ester form, such as methyl 6-fluoroindole-3-acetate, may act as a prodrug, being converted to the active carboxylic acid form in vivo.

Methyl-IAA (MeIAA) itself is considered an inactive form of IAA. researchgate.net Its biological effects are often dependent on its conversion back to IAA by esterases. researchgate.net The different sensitivities of various plant organs to MeIAA are thought to be due to varying levels of esterase activity. researchgate.net For instance, MeIAA was more potent than IAA in inhibiting hypocotyl elongation, suggesting efficient conversion in that tissue. researchgate.net

The ester moiety can influence the physicochemical properties of the molecule, such as its lipophilicity, which in turn affects its ability to cross cell membranes. The non-polar nature of MeIAA is thought to enable it to move without the need for specific transporters. researchgate.net Therefore, the methyl acetate (B1210297) group in this compound likely serves to modulate its uptake and distribution, with its ultimate biological activity potentially depending on its hydrolysis to the free acid.

Systematic Variation of Side Chain Length and Substituents

The side chain at the 3-position of the indole ring is a key determinant of the biological activity of indole auxins and their synthetic analogues. The length and composition of this side chain can significantly impact the molecule's interaction with its target.

For naturally occurring auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), the length of the alkyl carboxylic acid side chain is a critical feature. frontiersin.org Generally, an optimal distance of approximately 0.55 Å between the aromatic ring and the carboxyl-terminal is preferred for auxin-like activity. frontiersin.org

In the context of designing new therapeutic agents, systematic variation of the side chain is a common strategy. For instance, in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), modifications to the side chain and other parts of the molecule are systematically explored to optimize potency and selectivity. nih.gov

Comparative SAR with Naturally Occurring Indole Auxins and Synthetic Analogues

A comparative analysis of the structure-activity relationships of this compound with both naturally occurring and other synthetic auxins provides valuable context for its potential biological role.

Naturally Occurring Auxins: The primary naturally occurring auxin is indole-3-acetic acid (IAA). researchgate.net Other natural auxins include 4-chloroindole-3-acetic acid (4-Cl-IAA) and phenylacetic acid (PAA). researchgate.netresearchgate.net These molecules share a common structural motif of an aromatic ring system linked to a carboxylic acid side chain. The indole ring of IAA is crucial for its activity, and the NH group of the indole moiety is capable of forming hydrogen bonds with biological targets. nih.gov

The introduction of a fluorine atom, as in this compound, represents a modification that is not typically found in natural auxins. This substitution can alter the molecule's electronic properties and metabolic stability, potentially leading to unique biological effects compared to both natural and other synthetic auxins.

Table 2: Comparison of Natural and Synthetic Auxins

CompoundClassKey Structural Features
Indole-3-acetic acid (IAA)NaturalIndole ring, acetic acid side chain
4-Chloroindole-3-acetic acid (4-Cl-IAA)NaturalChlorinated indole ring, acetic acid side chain
1-Naphthaleneacetic acid (NAA)SyntheticNaphthalene ring, acetic acid side chain
2,4-Dichlorophenoxyacetic acid (2,4-D)SyntheticDichlorinated phenoxy ring, acetic acid side chain
This compoundSyntheticFluorinated indole ring, methyl acetate side chain

Computational and Theoretical Investigations of Methyl 6 Fluoroindole 3 Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like Methyl 6-Fluoroindole-3-acetate. rsc.org These calculations can determine key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's electrostatic potential.

For substituted indoles, DFT calculations have been successfully used to determine theoretical values for standard redox potentials. rsc.org The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring is expected to influence the electronic properties significantly due to its high electronegativity. This substitution can alter the electron density distribution across the indole ring system, which in turn affects the molecule's reactivity in processes like electrophilic aromatic substitution. mdpi.com

Studies on related indole derivatives show that substituents have a profound effect on the electronic states. nih.gov For instance, electron-withdrawing groups, like fluorine, can impact the spin density distribution in the corresponding radical cations, which is crucial for understanding oxidation reactions. rsc.org The reactivity of this compound is also dictated by its acetate (B1210297) group, which provides sites for potential hydrolysis or other chemical transformations. Theoretical calculations on similar esters have been used to analyze reaction pathways and feasibility under specific conditions. isasbharat.in

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. jocpr.com For this compound, docking simulations can help identify proteins with which it might interact, providing hypotheses about its biological function.

While specific docking studies on this compound are not widely published, research on closely related indole derivatives provides valuable insights. For example, docking studies on indole-3-acetate (B1200044), a related compound, have been performed to characterize its interaction with the ATP binding cavity of VEGFR-2, suggesting a potential inhibitory role. arinbjorn.is Similarly, various indole derivatives have been studied as inhibitors for targets like SARS-CoV 3CLpro and Pim-1 kinase. nih.govnih.gov In these studies, key interactions often involve hydrogen bonds with the indole NH group or the acetate moiety, as well as hydrophobic interactions with the aromatic ring system. arinbjorn.isnih.gov The fluorine atom in this compound can also participate in specific interactions, such as halogen bonds or altered hydrogen bonding, potentially enhancing binding affinity to certain protein targets.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility of a ligand and the stability of a ligand-protein complex. ajchem-a.comresearchgate.net For this compound, MD simulations can reveal its preferred three-dimensional shapes (conformers) in solution and how it behaves within a protein's binding site.

MD simulations on related indole derivatives complexed with proteins have been used to assess the stability of the binding pose predicted by docking. nih.govresearchgate.net These simulations monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable over the simulation time, which can range from nanoseconds to microseconds. ajchem-a.com For example, simulations of indole derivatives targeting the Pim-1 kinase helped to confirm the stability of interactions with key amino acid residues like Glu 121. nih.gov Such studies for this compound would be essential to validate docking predictions and to understand the dynamic nature of its interactions with potential biological targets, providing a more realistic picture of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ijpsr.com By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules and highlight the structural features that are important for activity. tandfonline.comresearchgate.net

For indole derivatives, QSAR studies have been widely applied to understand their activity against various targets, including fungi, bacteria, and cancer-related proteins. tandfonline.comnih.gov These models often use descriptors related to the molecule's physicochemical properties, such as hydrophobicity, electronic properties, and steric factors. researchgate.net

In Silico Prediction of Bioavailability and Transport Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical part of the early drug discovery process, allowing for the computational evaluation of a compound's pharmacokinetic properties. japsonline.comnih.gov These predictions help to identify candidates with favorable bioavailability and transport characteristics, reducing the likelihood of late-stage failures. researchgate.net

For this compound, its potential bioavailability can be estimated by calculating key physicochemical properties and comparing them to established guidelines like Lipinski's Rule of Five. ajchem-a.com Various online tools and software can predict parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. researchgate.net Studies on other indole derivatives have shown that these compounds generally exhibit good oral bioavailability. nih.govnih.gov The calculated properties for this compound suggest it is likely to have favorable absorption and distribution characteristics.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₀FNO₂ guidechem.com
Molecular Weight 207.2 g/mol guidechem.com
Rotatable Bond Count 3 guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com
Topological Polar Surface Area 42.1 Ų guidechem.com

This is an interactive table. Click on the headers to sort.

Virtual Screening for Identification of Novel Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. acs.org This method can be performed using either ligand-based or structure-based approaches. For this compound, the indole scaffold can be used as a query in ligand-based virtual screening to find other compounds with similar structures that may have known biological activities. nih.govmdpi.com

Structure-based virtual screening involves docking a library of compounds into the binding site of a protein of interest. acs.org This approach has been successfully used to identify novel indole derivatives as inhibitors for various targets, including DNA gyrase and β-secretase (BACE1). acs.orgresearchgate.net Given the privileged nature of the indole scaffold in medicinal chemistry, this compound could serve as a starting point or a fragment in a virtual screening campaign to identify novel biological targets, thereby uncovering new therapeutic possibilities. mdpi.comnih.gov

Advanced Analytical Methodologies in Methyl 6 Fluoroindole 3 Acetate Research

Development of Hyphenated Chromatographic Techniques for Complex Mixture Analysis (e.g., LC-MS/MS for biological extracts)

The analysis of Methyl 6-Fluoroindole-3-acetate in complex matrices such as biological extracts is effectively achieved through hyphenated chromatographic techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful combination allows for the separation, identification, and quantification of the target compound with high sensitivity and specificity, even when present at low concentrations amidst a multitude of other molecules. universiteitleiden.nl

LC-MS/MS-based metabolomic profiling is a cornerstone for studying indole (B1671886) compounds in biological systems. nih.gov The process begins with the separation of components in a sample using liquid chromatography. For indole derivatives like this compound, a C18 reverse-phase column is often employed. researchgate.net The separated molecules are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. universiteitleiden.nl

The tandem mass spectrometry (MS/MS) capability provides an additional layer of specificity. The first mass spectrometer selects the precursor ion corresponding to the mass of the target compound, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, creating a unique "fingerprint" that confirms the compound's identity and allows for its accurate quantification, minimizing interference from the complex sample matrix. mdpi.com In studies of related compounds like indole-3-acetic acid (IAA) in bacterial cultures, LC-MS/MS has been systematically used to profile biosynthesis pathways, demonstrating the technique's utility for tracking metabolic processes. researchgate.net

To enhance retention on the chromatographic column and improve ionization efficiency, chemical derivatization may be used. Reagents can be employed to target the carboxylic acid, amine, or thiol groups on metabolites, thereby increasing analytical sensitivity. universiteitleiden.nl

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Indole Compounds

ParameterSettingPurpose
Chromatography UPLC/HPLCSeparates the target analyte from other components in the extract.
Column C18 Reverse-PhaseStandard choice for separating moderately polar compounds like indole derivatives. researchgate.net
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acidCreates a polarity gradient to elute compounds effectively. Formic acid aids in protonation for positive ion mode mass spectrometry.
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for a wide range of metabolites, minimizing fragmentation in the source. universiteitleiden.nl
MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.

Spectroscopic Methods for Quantification in Research Samples (e.g., fluorescence-based assays)

Spectroscopic methods, particularly those based on fluorescence, offer highly sensitive and rapid approaches for quantifying specific molecules in research samples. nih.gov Fluorescence-based assays are valued for their high sensitivity, selectivity, and suitability for high-throughput screening. mdpi.com These assays function through reactions that produce a fluorescent product from a non-fluorescent substrate or vice-versa, with the change in fluorescence intensity being proportional to the analyte's concentration. nih.govmdpi.com

While specific fluorescence-based assays for this compound are not widely documented, the principles are broadly applicable. The development of such an assay would involve a fluorescent probe composed of a fluorophore and a recognition element that selectively interacts with the indole structure. Upon binding to this compound, the probe would exhibit a measurable change in its photophysical properties, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. nih.gov

These assays can be adapted for various applications, from quantification in solutions using a fluorometer to imaging in cellular contexts. nih.govnih.gov The choice of fluorophore is critical, with a wide range available that absorb and emit light across the spectrum, including common examples like fluorescein (B123965) and rhodamine derivatives. nih.govnih.gov

Table 2: Key Characteristics of Fluorescence-Based Quantification

FeatureDescriptionReference
Sensitivity Capable of detecting analytes at very low concentrations, often down to nanomolar (nM) levels. nih.gov
Specificity Achieved through the design of a recognition moiety that selectively binds to the target molecule. nih.gov
Speed Assays can provide results rapidly, enabling real-time monitoring of reactions or processes. mdpi.com
Versatility Applicable in various formats, including microplate assays for high-throughput screening and integration into portable sensor devices. nih.govmdpi.com

Microscopic and Imaging Techniques for Subcellular Localization Studies

Determining the precise location of this compound within a cell is key to understanding its biological function. Fluorescence microscopy is a primary tool for such subcellular localization studies. nih.gov This often involves tagging the molecule of interest or a protein that binds to it with a fluorescent marker.

One established method is immunolocalization, where a primary antibody is raised to specifically recognize the target molecule or a related enzyme. A secondary antibody, conjugated to a fluorophore (like a green fluorescent protein - GFP), then binds to the primary antibody. When viewed under a fluorescence microscope, the resulting signal reveals the location of the target within the cell. nih.gov This technique has been successfully used to determine that the biosynthesis of certain plant scent compounds, such as methylbenzoate, occurs predominantly in the cytoplasm of epidermal cells. nih.gov

For higher resolution imaging, immunogold labeling combined with electron microscopy can be employed. Here, the secondary antibody is linked to a gold particle, which is electron-dense. This allows for visualization at the ultrastructural level, pinpointing the target's location to specific organelles or cellular compartments with great precision. nih.gov Such methods have confirmed the cytosolic localization of enzymes involved in producing volatile esters in plants. nih.gov These methodologies could be adapted to study the subcellular distribution of this compound or its metabolic products.

Development of Biosensors and Chemical Probes for Detection

To study the dynamic behavior and interactions of this compound in real-time, researchers can develop specialized biosensors and chemical probes. A chemical probe is a small molecule designed to interact with a specific target, like an enzyme or receptor, to help establish the relationship between the target and a biological outcome. nih.gov

The design of a chemical probe for this compound would aim for high selectivity and defined mechanism of action within a cellular context. nih.gov Such probes can be used to investigate biosynthetic pathways. For instance, in the study of 6-methylsalicylic acid biosynthesis, chemical probes capable of reacting with enzyme-bound intermediates were used to isolate and characterize the full range of molecules involved in the pathway. researchgate.net A similar strategy could be applied to trace the metabolic conversion of this compound.

Biosensors represent another advanced detection tool. These devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal upon detection of the target analyte. nih.gov A fluorescence-based biosensor, for example, could be engineered where the binding of this compound to an immobilized receptor protein triggers a change in fluorescence, which can be measured by an optical sensor. nih.gov The development of such tools provides a non-invasive way to detect the presence and concentration of the compound in various biological settings.

Biosynthesis, Biotransformation, and Degradation Pathways of Fluoroindole 3 Acetates Non Human/environmental

Enzymatic Pathways Involved in Indole-3-acetate (B1200044) Synthesis and Modification in Microbes and Plants

The biosynthesis of indole-3-acetic acid (IAA), a primary plant hormone, and its derivatives in microorganisms and plants occurs through multiple tryptophan-dependent and independent pathways. nih.govnih.gov While the direct biosynthesis of Methyl 6-Fluoroindole-3-acetate is not extensively documented, understanding the general enzymatic pathways for IAA provides a framework for how fluorinated analogs might be synthesized or modified.

In microorganisms, five major tryptophan-dependent pathways for IAA biosynthesis have been identified: the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), tryptamine (B22526) (TAM), indole-3-acetonitrile (B3204565) (IAN), and tryptophan side-chain oxidase (TSO) pathways. nih.gov The IAM and IPyA pathways are the most common. nih.gov

Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered a major pathway in both plants and a wide range of bacteria. oup.comnih.gov It involves the conversion of tryptophan to indole-3-pyruvic acid by an aminotransferase, followed by decarboxylation to indole-3-acetaldehyde, which is then oxidized to IAA. nih.govnih.gov Genes such as ipdC (encoding indole-3-pyruvate decarboxylase) are key to this pathway. nih.gov

Indole-3-Acetamide (IAM) Pathway: This well-characterized bacterial pathway involves two steps: the conversion of tryptophan to IAM by tryptophan-2-monooxygenase (iaaM), and the subsequent hydrolysis of IAM to IAA by an IAM hydrolase (iaaH). oup.com

Tryptamine (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine, which is then oxidized to indole-3-acetaldehyde and subsequently to IAA. nih.gov

Indole-3-Acetonitrile (IAN) Pathway: Primarily studied in plants, this pathway involves the conversion of tryptophan to indole-3-acetaldoxime and then to IAN, which is finally hydrolyzed to IAA by a nitrilase. nih.gov This pathway is less characterized in bacteria. nih.gov

Tryptophan Side-Chain Oxidase (TSO) Pathway: This less common pathway involves the direct conversion of tryptophan to indole-3-acetaldehyde by a side-chain oxidase, followed by oxidation to IAA. nih.gov

The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring, as in 6-fluoroindole (B127801), can be utilized by some microorganisms. For instance, Escherichia coli can be adapted to use 6-fluoroindole to synthesize 6-fluorotryptophan, incorporating it into its proteome. frontiersin.orgresearchgate.netbiorxiv.org This suggests that the enzymatic machinery for tryptophan synthesis can accommodate fluorinated precursors. It is plausible that similar enzymatic promiscuity could allow for the synthesis of 6-fluoroindole-3-acetic acid from 6-fluorotryptophan through one of the established IAA biosynthesis pathways.

The final step in the formation of this compound would involve the esterification of 6-fluoroindole-3-acetic acid. While specific enzymes for this reaction in the context of microbial synthesis are not well-defined, esterification is a common biochemical reaction.

Table 1: Key Microbial IAA Biosynthesis Pathways and Intermediates

PathwayKey Intermediate(s)Key Enzyme(s)Found In
Indole-3-Pyruvic Acid (IPyA)Indole-3-pyruvic acid, Indole-3-acetaldehydeAminotransferase, Indole-3-pyruvate decarboxylase, Aldehyde dehydrogenasePlants, Bacteria (e.g., Enterobacter, Bacillus) nih.gov
Indole-3-Acetamide (IAM)Indole-3-acetamideTryptophan-2-monooxygenase, IAM hydrolaseBacteria (e.g., Streptomyces) nih.gov
Tryptamine (TAM)Tryptamine, Indole-3-acetaldehydeTryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenasePlants, Bacteria nih.gov
Indole-3-Acetonitrile (IAN)Indole-3-acetaldoxime, Indole-3-acetonitrileCytochrome P450 enzymes, NitrilasePlants, some Bacteria nih.gov
Tryptophan Side-Chain Oxidase (TSO)Indole-3-acetaldehydeTryptophan side-chain oxidase, Indole-3-acetaldehyde dehydrogenasePseudomonas fluorescens nih.gov

Microbial Degradation and Biotransformation of Fluoroindoles

Microorganisms possess a remarkable capacity to degrade a wide variety of aromatic compounds, including halogenated ones. nih.govresearchgate.net The degradation of fluoroindoles, while less studied than their chlorinated counterparts, is an area of active research. researchgate.net The presence of the fluorine atom can significantly influence the biodegradability of the molecule. mdpi.com

The microbial degradation of indole and its derivatives can proceed through several aerobic and anaerobic pathways, often initiated by oxidation and subsequent cleavage of the heterocyclic ring. researchgate.net For halogenated aromatics, dehalogenation is a critical step. nih.gov

Studies have shown that some bacteria can utilize fluorinated aromatic compounds. For example, certain Pseudomonas species can degrade fluorobenzoates under denitrifying conditions. researchgate.netresearchwithrutgers.com The fungus Cunninghamella elegans is known to metabolize various fluorinated drugs and xenobiotics, making it a model for studying the biotransformation of such compounds. nih.gov

Adaptive laboratory evolution experiments have demonstrated that E. coli can adapt to utilize 6-fluoroindole for growth, converting it into 6-fluorotryptophan. frontiersin.orgresearchgate.netbiorxiv.org This biotransformation highlights the potential for microbes to metabolize fluoroindoles. The degradation of the indole ring itself often proceeds through intermediates like catechol, gentisate, or anthranilate. researchgate.net

The degradation of fluoranthene (B47539), a polycyclic aromatic hydrocarbon, by Mycobacterium sp. strain PYR-1 has been shown to produce various metabolites, including hydroxylated and carboxylated derivatives. nih.gov This suggests that microbial degradation of complex aromatic structures can involve multiple enzymatic steps, a principle that would apply to the degradation of fluoroindole-3-acetates.

In Vitro Metabolic Stability Studies in Non-Human Biological Systems

The metabolic stability of a compound is a crucial factor in its biological activity and persistence. In vitro studies using liver microsomes from various species are a common method to assess metabolic stability. nih.gov These studies provide insights into the rate of metabolism and the enzymes involved, primarily cytochrome P450 (CYP) enzymes.

For indole derivatives, metabolism often involves oxidation of the indole ring. nih.gov The position of substituents on the indole ring can significantly affect metabolic stability. For example, a study on indolyl-imidazopyridines showed that a 6-indolyl compound had improved metabolic stability in human liver microsomes compared to other isomers. nih.gov Another study found that certain indole derivatives had significantly different half-lives in human versus mouse liver microsomes, highlighting species-specific differences in metabolism. nih.gov

Table 2: Examples of In Vitro Metabolic Stability of Indole Derivatives in Non-Human Liver Microsomes

Compound ClassSpeciesSystemHalf-life (t1/2)Reference
B-ring isoquinoline (B145761) substituted indolesMouseLiver Microsomes2.0 - 2.1 min nih.gov
Indole Triazole Conjugate--- mdpi.com
Naphthyl-substituted indole carboxylic acidsRatLiver Microsomes> 120 min nih.gov

Identification and Characterization of Non-Clinical Metabolites

The identification of metabolites is essential for understanding the biotransformation pathways of a compound. For indole derivatives, metabolic transformations can include hydroxylation, N-oxidation, and cleavage of the indole ring. nih.gov

In the context of non-human systems, microbial biotransformation can produce a variety of metabolites. medcraveonline.comslideshare.netresearchgate.net For example, the microbial degradation of indole can lead to compounds like indoxyl, isatin, and anthranilic acid. researchgate.net The degradation of fluoranthene by Mycobacterium sp. yields metabolites such as 8-hydroxy-7-methoxyfluoranthene, 9-hydroxyfluorene, and phthalic acid. nih.gov

While specific non-clinical metabolites of this compound have not been detailed in the available literature, we can infer potential metabolites based on the known metabolism of indoles and fluorinated aromatic compounds. Potential metabolic pathways could include:

Hydrolysis of the ester: The methyl ester group could be hydrolyzed to yield 6-fluoroindole-3-acetic acid.

Hydroxylation of the indole ring: CYP450 enzymes or microbial oxygenases could introduce hydroxyl groups at various positions on the indole ring.

Defluorination: While the carbon-fluorine bond is strong, enzymatic defluorination can occur, although it is often a challenging step. mdpi.com

Ring cleavage: The indole ring could be cleaved, leading to the formation of smaller, more polar metabolites.

The study of gut microbial metabolites is also relevant, as the gut microbiome can significantly impact the metabolism of xenobiotics. nih.govnih.gov Metabolites such as indolelactic acid have been identified in the gut. acs.org

Applications of Methyl 6 Fluoroindole 3 Acetate in Basic Scientific Research

As a Chemical Probe for Elucidating Receptor Function and Signaling Pathways

Methyl 6-fluoroindole-3-acetate, and its corresponding acid, 6-fluoroindole-3-acetic acid, serve as valuable chemical probes for investigating cellular processes. chemimpex.com The fluorine substitution is a key feature, as it can enhance biological activity and alter interactions with biological targets compared to the non-fluorinated parent compound. chemimpex.com Researchers utilize these compounds to explore and modulate biological pathways and understand cellular responses. chemimpex.comresearchgate.net By introducing this modified indole (B1671886) derivative into a biological system, scientists can study its influence on specific receptors and enzymes to which it may bind. chemimpex.com

The principle is to use the compound to trigger a biological response and then trace the molecular events that follow. For instance, indole derivatives have been shown to influence signaling pathways involved in inflammation and cell proliferation. nih.govelifesciences.org By observing the effects of this compound on cells, researchers can gain insights into the function of the receptors it interacts with and delineate the subsequent signaling cascade. This approach is fundamental in chemical biology for mapping the complex network of interactions that govern cell behavior. The structural similarity to naturally occurring signaling molecules allows it to be used to explore these biological communication systems. chemimpex.com

Development of Fluorescent or Affinity-Tagged Derivatives for Target Identification and Validation

A critical step in understanding how a bioactive molecule like this compound functions is to identify its direct binding partners within the cell. A common and powerful strategy in chemical biology is to synthesize derivatives of the compound that are tagged with a fluorescent marker or an affinity handle (like biotin).

While specific tagged versions of this compound are not prominently detailed in the public literature, the methodology is a standard approach for molecular probes. nih.gov The process would involve chemically modifying the this compound structure to attach a fluorescent dye. When this fluorescent probe is introduced to cells, it can be visualized using advanced microscopy techniques, revealing its subcellular localization and potential sites of action.

Similarly, an affinity-tagged derivative could be used to perform "pull-down" experiments. In this technique, the tagged compound binds to its cellular targets, and the entire complex is then isolated from the cell lysate using the affinity tag. The captured proteins can then be identified using methods like mass spectrometry, thus revealing the direct targets of the original compound. This process is crucial for validating the mechanism of action and discovering new biological roles for the molecule.

Utilization in Mechanistic Toxicology Studies

Mechanistic toxicology focuses on understanding how a substance exerts its effects at a molecular and cellular level, rather than simply cataloging adverse outcomes. Compounds like this compound are employed in such studies to dissect specific molecular pathways. For example, research into related indole compounds has shown they can modulate pathways involved in cell proliferation and inflammation, such as the JAK2/STAT3 signaling pathway. nih.govelifesciences.org

In this context, researchers would use this compound to treat specific cell types (e.g., cancer cells or neurons) and analyze the resulting changes in gene expression and protein activity. The goal is to identify the precise signaling cascades that are activated or inhibited by the compound. This information is vital for drug development, as it can explain both the therapeutic effects and potential off-target activities of a class of molecules. chemimpex.com For instance, understanding how an indole derivative influences cell cycle progression can provide a mechanistic basis for its potential use in oncology. nih.gov

Role in Understanding Fundamental Biological Processes Regulated by Indole Auxins

Indole-3-acetic acid (IAA) is the most abundant and well-studied natural plant hormone, belonging to the auxin class. wikipedia.orgnih.gov It is a critical regulator of nearly every aspect of plant growth and development, including cell division, elongation, and differentiation. nih.gov Microorganisms, including fungi and bacteria, also produce and respond to IAA, where it acts as an important signaling molecule. nih.govnih.gov

Synthetic auxins, such as fluorinated derivatives, are indispensable tools for studying these fundamental processes. By comparing the effects of natural IAA with those of a modified version like this compound, researchers can probe the specific requirements of auxin receptors and signaling components. The fluorine atom can alter the compound's metabolic stability or binding affinity, allowing scientists to dissect the intricate auxin signaling network. For example, using a synthetic analog might bypass certain regulatory mechanisms or highlight specific downstream pathways, providing a clearer picture of how auxins regulate gene expression and orchestrate development. wikipedia.org These studies are crucial not only for plant biology but also for understanding the broader ecological role of IAA as a signaling molecule in plant-microbe interactions. nih.gov

Lead Compound Identification for Further Chemical Biology Research

In drug discovery and chemical biology, a "lead compound" is a molecule that shows a promising biological activity and serves as a starting point for chemical modifications to create more potent and selective derivatives. 6-Fluoroindole-3-acetic acid, the close relative of the titular compound, is considered a versatile building block and an attractive candidate for drug discovery, particularly in fields like oncology and neurology. chemimpex.com

This compound fits this role perfectly. Its core indole structure is a common motif in many biologically active molecules, and the fluorine substitution often enhances desired pharmacological properties. chemimpex.com Researchers can use it as a foundational scaffold, systematically altering different parts of the molecule to improve its interaction with a target receptor or to enhance its cell permeability. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry. The potential of related indole acetates to modulate inflammatory responses further highlights their value as lead compounds for developing new therapeutic agents. elifesciences.org

Data Tables

Table 1: Summary of Research Applications

Application Area Specific Use of this compound (or related analogs) Research Goal
Receptor Function Acts as a molecular probe to activate or modulate specific receptors. chemimpex.com To understand the function of target receptors and their downstream signaling pathways. nih.govelifesciences.org
Target Identification Serves as a basis for creating fluorescent or affinity-tagged probes. To identify and validate the direct molecular targets of the compound within a cell.
Mechanistic Toxicology Used to treat cells to study the molecular response to the compound. To determine the specific cellular pathways affected, providing insight into its mechanism of action. chemimpex.comnih.gov
Plant & Microbial Biology Used as a synthetic auxin to study plant development and plant-microbe interactions. nih.govnih.gov To dissect the complex signaling network of natural auxins like IAA. wikipedia.org

| Lead Compound | Serves as a foundational chemical structure for modification. chemimpex.com | To develop new, more potent, and selective compounds for chemical biology or therapeutic use. elifesciences.org |

Table 2: Compound Names Mentioned

Compound Name
This compound
6-Fluoroindole-3-acetic acid
Indole-3-acetic acid (IAA)
Indole-3-acetate (B1200044) (I3A)

Conclusion and Future Research Directions for Methyl 6 Fluoroindole 3 Acetate

Summary of Key Findings and Contributions to the Field

Methyl 6-fluoroindole-3-acetate serves as a valuable molecular building block in synthetic organic chemistry. Its primary contribution to the field is as a readily available, fluorinated intermediate for the construction of more complex molecules. The presence of the fluorine atom at the 6-position of the indole (B1671886) ring imparts unique electronic properties, influencing the reactivity of the scaffold and the biological activity of its derivatives. The ester functionality at the 3-position provides a convenient handle for further chemical modifications, such as hydrolysis, amidation, or reduction. Research has demonstrated that this compound can be utilized in the synthesis of a variety of indole derivatives, which are of interest for their potential pharmacological activities. The strategic incorporation of fluorine is a known method to enhance the hydrophobicity of molecules, which can be a crucial factor in the delivery of nucleic acids and other therapeutic agents. nih.gov

Identification of Unexplored Research Avenues and Gaps

Despite its utility as a synthetic intermediate, the direct biological activities of this compound itself remain largely uncharacterized. A significant research gap exists in the systematic evaluation of its own pharmacological profile. Future studies should aim to screen this compound against a wide range of biological targets to uncover any intrinsic bioactivity.

Furthermore, while the synthesis of this compound is established, there is room for the development of more efficient, greener, and cost-effective synthetic methodologies. Exploring enzymatic or flow chemistry approaches could provide significant advantages over traditional batch syntheses. The full scope of its reactivity also warrants deeper investigation, particularly in the context of developing novel C-H functionalization or cross-coupling strategies to further diversify the indole scaffold.

Prospects for Rational Design of Advanced Indole-3-acetate (B1200044) Tools and Probes

The unique properties of this compound make it an excellent candidate for the rational design of sophisticated chemical tools and biological probes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and cellular uptake without the background noise inherent in ¹H NMR.

Future research could focus on developing fluorescent probes by incorporating suitable fluorophores into the this compound backbone. Such probes could be used to visualize biological processes involving indole-binding proteins or to track the distribution of indole-based drugs in real-time. Additionally, the development of photoaffinity labels or clickable chemical probes based on this scaffold could enable the identification of novel protein targets for indole-containing compounds.

Interdisciplinary Research Opportunities in this compound Studies

The study of this compound and its derivatives offers numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can collaborate with biochemists and pharmacologists to design and synthesize novel derivatives with enhanced biological activity and target selectivity.

Materials Science: The incorporation of fluorinated indoles into polymers and other materials could lead to the development of new functional materials with tailored properties. nih.gov Recent research has highlighted how the strategic incorporation of fluorinated monomers can fine-tune DNA interactions, which is a valuable insight for future polymer design. nih.gov

Computational Chemistry: Computational modeling can be employed to predict the binding modes of this compound derivatives with biological targets, thereby guiding the rational design of more potent and selective compounds.

Long-Term Impact and Outlook of Fluorinated Indole Research

The long-term impact of research into fluorinated indoles, including this compound, is expected to be significant. The synthesis of diverse indole-containing compounds is of great interest due to their importance as intermediates for antimicrobial and antiviral compounds and as building blocks for bioactive molecules. nih.gov As our understanding of the "fluorine effect" deepens, we can expect the development of a new generation of pharmaceuticals with improved efficacy, metabolic stability, and pharmacokinetic profiles.

The continued exploration of fluorinated indole chemistry will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases, from cancer to neurodegenerative disorders. nih.gov Furthermore, the development of advanced synthetic methodologies and analytical tools for fluorinated compounds will have a broad impact across the chemical sciences, enabling the creation of increasingly complex and functional molecules. The strategic use of halogenation in synthesis continues to be a rapidly advancing field, promising more efficient and selective methods for creating valuable compounds. mdpi.com

Q & A

Q. What are the common synthetic routes for Methyl 6-Fluoroindole-3-acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves fluorination at the 6-position of an indole precursor, followed by acetylation at the 3-position. For example:

Starting Material : Begin with 6-fluoroindole, synthesized via electrophilic substitution or cross-coupling reactions.

Acetylation : React 6-fluoroindole with methyl chloroacetate under basic conditions (e.g., NaH in THF) to introduce the acetate group .

Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1.2 molar ratio of indole to acetylating agent) to improve yield. Monitor via TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. The 6-fluoro group causes deshielding of adjacent protons (e.g., H-5 and H-7 in indole ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: C11_{11}H10_{10}FNO2_2, MW = 207.20).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol/ethyl acetate mixtures .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from:

  • Rotamers or Tautomers : Use variable-temperature NMR (VT-NMR) to detect dynamic processes. For example, acetate group rotation may split peaks at low temperatures .
  • Impurities : Perform column chromatography (silica gel, hexane/EtOAc gradient) followed by LC-MS to isolate pure fractions.
  • Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl3_3 to identify solvent-induced shifts .

Case Study : A 2023 study observed a doublet for H-5 in DMSO-d6_6 but a singlet in CDCl3_3, attributed to hydrogen bonding with the solvent .

Q. What strategies are effective for analyzing the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for methyl esters).
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, then quantify degradation via HPLC. Fluoroindoles are typically stable in acidic conditions but hydrolyze in alkaline media .
  • Light Sensitivity : Store samples in amber vials and monitor UV-Vis spectra for absorbance shifts indicating photodegradation.

Q. How can researchers reconcile discrepancies in bioactivity data across studies involving this compound?

Methodological Answer: Discrepancies may stem from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times. Use positive controls (e.g., indomethacin for COX inhibition assays).
  • Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS).
  • Metabolic Interference : Perform LC-MS/MS to detect metabolites in cell lysates, which may exhibit off-target effects .

Example : A 2024 study reported anti-inflammatory activity in macrophages but not in fibroblasts, attributed to tissue-specific esterase activity cleaving the methyl ester .

Q. What computational methods aid in predicting the reactivity and regioselectivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution (e.g., nitration at C-5 vs. C-7). The 6-fluoro group directs electrophiles to C-5 due to electron-withdrawing effects .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., serotonin receptors) using AutoDock Vina. Compare with experimental IC50_{50} values for validation.
  • SAR Studies : Systematically modify substituents (e.g., methyl vs. ethyl esters) and correlate with activity trends using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.